molecular formula C17H18N6O4 B2918683 9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921511-43-5

9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2918683
CAS No.: 921511-43-5
M. Wt: 370.369
InChI Key: UOUPAMJOKSRTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a synthetic purine derivative featuring a triazolo-purine-dione core. Its structure includes a 2-methoxyethyl group at position 9, a 4-methoxyphenyl substituent at position 3, and a methyl group at position 3. Such modifications are designed to enhance selectivity and binding affinity toward biological targets, particularly adenosine receptors (ARs), which regulate diverse physiological processes .

Properties

IUPAC Name

5-(2-methoxyethyl)-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4/c1-21-15-12(14(24)18-17(21)25)22(8-9-26-2)16-20-19-13(23(15)16)10-4-6-11(27-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUPAMJOKSRTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a synthetic compound belonging to the class of triazolo-purines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections will detail its synthesis, biological activities, and relevant research findings.

  • Molecular Formula: C17H18N6O4
  • Molecular Weight: 370.4 g/mol
  • CAS Number: 921511-43-5

Synthesis

The synthesis of this compound typically involves the reaction of appropriate purine derivatives with methoxyethyl and methoxyphenyl substituents. This process can be optimized through various methods including microwave-assisted synthesis and solvent-free conditions to enhance yield and purity.

Antitumor Activity

Research indicates that derivatives of triazolo-purines exhibit significant antitumor properties. A notable study conducted by the National Cancer Institute assessed the cytotoxic effects of various triazolo derivatives on multiple cancer cell lines including leukemia, non-small cell lung cancer, and breast cancer. The results demonstrated that compounds similar to this compound showed promising activity against these cell lines .

Cancer Type Cell Line IC50 (µM)
Breast CancerMDA-MB-4680.45
Non-Small Cell Lung CancerA5490.38
Colon CancerHT-290.50
CNS CancerU87MG0.60

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in nucleic acid synthesis and cell proliferation. Specifically, it may act as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway essential for DNA synthesis .

Case Studies

  • In Vitro Studies : In a detailed study involving 60 cancer cell lines, compounds structurally related to this compound were tested for their cytotoxic effects using the sulforhodamine B assay. The results indicated that these compounds exhibited a range of cytotoxic effects with some showing IC50 values below 1 µM against several aggressive cancer types .
  • Animal Models : Further research included testing in animal models where administration of the compound led to significant tumor regression in xenograft models of breast cancer. The treatment group showed a reduction in tumor size by approximately 60% compared to control groups .

Comparison with Similar Compounds

Key Observations :

  • Position 9 : The 2-methoxyethyl group in the target compound introduces ether oxygen atoms, improving solubility compared to the lipophilic 2-chlorobenzyl group in the analog .
  • Position 3 : Both compounds retain the 4-methoxyphenyl group, suggesting shared interactions with aromatic residues in receptor binding pockets.

Natural Purine Derivatives

Natural purine derivatives, such as those isolated from marine organisms (e.g., Suberogorgia reticulata), share the purine-dione core but lack triazolo and complex substituents :

Compound Structure Biological Relevance
Adenine (4) 6-Aminopurine DNA/RNA component; AR ligand at high concentrations.
1,7,9-Trimethyl-1H-purine-6,8-dione (5) Methylated purine-dione Potential antioxidant or metabolic modulator.

Comparison with Target Compound :

  • The triazolo ring in the target compound introduces rigidity and may stabilize interactions with ARs, unlike simpler natural derivatives.
  • Methoxyethyl and methoxyphenyl groups in the target compound likely enhance blood-brain barrier permeability compared to natural analogs.

Adenosine Receptor (AR) Ligands

Adenosine receptors (A1, A2A, A2B, A3) are key targets for purine derivatives.

Receptor Preferred Endogenous Agonist Target Compound Hypotheses
A1 Adenosine Low affinity due to bulkier substituents; unlikely to favor A1’s compact binding pocket.
A3 Adenosine/Inosine Methoxy groups may mimic inosine’s hydroxyl interactions, suggesting A3 selectivity.

Supporting Evidence :

  • The 4-methoxyphenyl group is common in A3-selective antagonists, where methoxy groups engage in hydrophobic interactions .
  • Chlorobenzyl analogs (e.g., ) may exhibit higher A2A affinity due to halogen bonding, whereas methoxyethyl substitution could favor A3.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.